molecular formula C20H24N2O3 B248202 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,5-dimethoxyphenyl)propanamide

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,5-dimethoxyphenyl)propanamide

Cat. No. B248202
M. Wt: 340.4 g/mol
InChI Key: APDSTOAKQMWGDD-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,5-dimethoxyphenyl)propanamide, commonly known as FGIN-1-27, is a synthetic compound that belongs to the class of isoquinoline derivatives. It was first synthesized in the early 1990s by researchers at the University of Glasgow, and since then, it has been extensively studied for its potential therapeutic applications.

Mechanism of Action

FGIN-1-27 acts as a selective antagonist of the dopamine D3 receptor, which is mainly expressed in the mesolimbic system of the brain. By blocking the D3 receptor, FGIN-1-27 can modulate the release of dopamine and other neurotransmitters, which can result in various physiological and behavioral effects.
Biochemical and Physiological Effects
FGIN-1-27 has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal models, FGIN-1-27 can increase locomotor activity, reduce anxiety-like behavior, and improve cognitive function. It can also modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

FGIN-1-27 has several advantages for laboratory experiments, including its selectivity for the D3 receptor, its well-characterized pharmacological profile, and its ability to cross the blood-brain barrier. However, FGIN-1-27 also has some limitations, including its relatively short half-life, its potential for off-target effects, and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on FGIN-1-27. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the pharmacological and biochemical effects of FGIN-1-27, as well as its potential for off-target effects and toxicity.

Synthesis Methods

The synthesis of FGIN-1-27 involves the reaction of 2,5-dimethoxybenzaldehyde with 3,4-dihydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 3-chloropropionyl chloride to yield the final product.

Scientific Research Applications

FGIN-1-27 has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, FGIN-1-27 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In psychiatry, FGIN-1-27 has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, FGIN-1-27 has been shown to have anticancer properties and can induce apoptosis in cancer cells.

properties

Product Name

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,5-dimethoxyphenyl)propanamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,5-dimethoxyphenyl)propanamide

InChI

InChI=1S/C20H24N2O3/c1-24-17-7-8-19(25-2)18(13-17)21-20(23)10-12-22-11-9-15-5-3-4-6-16(15)14-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)

InChI Key

APDSTOAKQMWGDD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCC3=CC=CC=C3C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCC3=CC=CC=C3C2

Origin of Product

United States

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